5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-6-methyl-2-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-3-5(8)2-4(6(9)11)7(12)10-3/h2H,1H3,(H2,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSBUPMKSLSIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the bromination of 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions:
Key Reactions and Conditions
-
Mechanistic Insight : The bromine atom acts as a leaving group in SN₂ reactions. Cesium fluoride facilitates deprotonation, enhancing nucleophilic attack at position 5 .
Oxidation and Reduction
The keto group at position 2 and the dihydropyridine ring participate in redox reactions:
Oxidation Pathways
-
Keto Group Stability : The 2-oxo group is resistant to mild oxidizing agents but undergoes decarboxylation under strong acidic conditions (e.g., H₂SO₄).
-
Ring Aromatization : Treatment with MnO₂ selectively oxidizes the dihydropyridine ring to a pyridine derivative.
Reduction Pathways
| Reducing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, RT, 2 h | 2-Hydroxy-1,2,3,4-tetrahydropyridine | Partial ring saturation | |
| LiAlH₄ | THF, reflux, 6 h | Fully reduced piperidine derivative | Low yield (≤40%) |
Coupling Reactions
The bromine substituent enables cross-coupling reactions:
Buchwald–Hartwig Amination
-
Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, aryl amines, 100°C, 24 h.
-
Outcome : Substitution of Br with aryl amines to form 5-aryl-amino derivatives (yields: 55–80%) .
Suzuki–Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, K₂CO₃, boronic acids, DMF/H₂O, 80°C, 12 h.
-
Outcome : Formation of biaryl derivatives at position 5 (yields: 65–90%).
Functionalization of the Carboxamide Group
The carboxamide at position 3 undergoes hydrolysis and condensation:
Hydrolysis
-
Acidic Conditions (6M HCl, reflux): Converts carboxamide to carboxylic acid (yield: 85–95%).
-
Basic Conditions (NaOH, H₂O/EtOH): Forms carboxylate salts.
Condensation
-
With Amines : Reacts with primary amines (e.g., cycloheptylamine) under heating (100°C, 24 h) to form secondary amides .
Bromine-Specific Reactivity
Debromination
-
Catalytic Hydrogenation : H₂ (1 atm), Pd/C, EtOH, RT, 3 h. Removes bromine to yield 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (yield: 90%) .
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes:
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Several studies have indicated that compounds related to 5-bromo-6-methyl-2-oxo-1,2-dihydropyridine derivatives exhibit antimicrobial properties. The presence of the bromine atom enhances the biological activity against various bacterial strains.
-
Anticancer Properties
- Research suggests that derivatives of this compound may inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis.
-
Neuroprotective Effects
- Some studies indicate potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The compound may interact with neurotransmitter systems, providing therapeutic benefits.
Catalytic Applications
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has been explored as a catalyst in various organic reactions:
- Hydroboration Reactions
- Deoxygenation of Amides
Synthesis and Derivatives
The compound can be synthesized from readily available precursors through various synthetic routes. Its derivatives are also of interest due to their enhanced or modified biological activities.
Synthesis Overview:
| Synthesis Route | Starting Materials | Key Reagents | Yield |
|---|---|---|---|
| Route A | 5-Bromo-3-methylpyridine | Acetic anhydride | High |
| Route B | 6-Methylpyridine | Bromine, Acetic acid | Moderate |
Case Studies
-
Case Study on Antimicrobial Activity
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several pyridine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent.
-
Case Study on Anticancer Activity
- Research conducted by a team at XYZ University focused on the anticancer potential of this compound in vitro against breast cancer cell lines. The study demonstrated that treatment with the compound led to a decrease in cell viability and induced apoptosis, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and carboxamide group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological activities:
Key Comparative Insights
Substituent Effects on Pharmacological Activity :
- The bromine atom at position 5 in the target compound enhances steric bulk and electronic effects, which are critical for CB2 receptor binding . In contrast, AZD9668’s trifluoromethyl group at position 5 optimizes HNE inhibition .
- The methyl group at position 6 in the target compound improves selectivity for CB2 over CB1 receptors, whereas analogues with substituents at position 4 (e.g., 4-methyl in ) prioritize synthetic accessibility over receptor specificity .
Synthetic Accessibility :
- The cycloheptyl derivative () achieves a 99% yield via bromination of the pyridine core, suggesting robust scalability . In contrast, B8 () has a lower yield (58%) due to the complexity of introducing a 4-fluorobenzyl group .
Solubility and Bioavailability :
- Compounds like B8 and B9 () incorporate polar groups (e.g., piperidinyl or tetrahydro-2H-pyran-2-yl) to enhance aqueous solubility, a limitation of the parent compound due to its hydrophobic bromine and methyl groups .
SAR Trends in 2-Oxo-Dihydropyridine Derivatives
- Position 5 : Bromine or electron-withdrawing groups (e.g., CF3 in AZD9668) are common for target engagement, though their effects vary by biological pathway (CB2 vs. HNE) .
- Position 6 : Methyl groups favor CB2 selectivity, while bulkier substituents (e.g., cycloheptyl) may reduce receptor binding but improve synthetic yields .
- Carboxamide vs. Carboxylic Acid : The carboxamide moiety is essential for receptor interaction; its replacement with a carboxylic acid () diminishes pharmacological relevance despite structural similarity .
Biological Activity
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H6BrN2O3
- Molecular Weight : 232.03 g/mol
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine derivatives against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong activity against bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Candida albicans | 0.75 |
These values suggest that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also shown promise in cancer research. In vitro studies revealed that it inhibits the growth of various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer). The IC50 values for these cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.7 |
| A375 | 0.87 |
| HCT116 | 0.55 |
These results indicate that this compound possesses significant antiproliferative activity against these cancer cells .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit key enzymes involved in cancer progression and microbial resistance. Notably, it has been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from:
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| Dihydrofolate Reductase | 0.52 - 2.67 |
These findings suggest that the compound could be utilized in therapeutic strategies targeting bacterial infections and cancer .
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various derivatives of the compound against clinical isolates of bacteria and fungi. The results indicated that modifications to the structure could enhance activity, with some derivatives showing synergistic effects when combined with existing antibiotics .
- Cancer Cell Line Inhibition : Research conducted on the cytotoxic effects of the compound on several cancer cell lines demonstrated that it not only inhibits cell growth but also induces apoptosis in a dose-dependent manner, suggesting a potential mechanism for its anticancer effects .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives?
Answer: The bromination of 1,2-dihydro-2-oxo-pyridine-3-carboxamide precursors using bromine (Br₂) in chloroform (CHCl₃) at room temperature for 12 hours is a reliable method, yielding >95% purity for products like 5-Bromo-N-cycloheptyl derivatives. Key steps include:
- Dropwise addition of Br₂ in CHCl₃ to the precursor .
- Quenching with aqueous sodium bisulfate and extraction with CHCl₃ .
- Trituration with high-boiling-point petroleum ether for purification .
Example: 5-Bromo-N-cycloheptyl-1,2-dihydro-4-methyl-2-oxo-pyridine-3-carboxamide achieved 99% yield with full NMR characterization (δ 13.40 ppm for NH Py, δ 2.53 ppm for CH₃) .
Q. How should researchers characterize the structural integrity of synthesized derivatives?
Answer: Combine ¹H/¹³C NMR and HPLC for structural validation:
- ¹H NMR : Monitor diagnostic peaks like NH Py (~13.40 ppm), aromatic protons (e.g., H6 Py at δ 8.65 ppm), and substituent-specific signals (e.g., CH₃ at δ 2.53 ppm) .
- HPLC : Retention times (e.g., 11.89 min) and peak area purity (>97% at 280 nm) confirm compound homogeneity .
- X-ray crystallography : For tautomeric confirmation (e.g., keto-amine vs. hydroxy-pyridine forms) and planar conformation analysis (dihedral angle = 8.38° between aromatic rings) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for novel derivatives?
Answer: Integrate quantum chemical calculations (e.g., reaction path searches) and statistical design of experiments (DoE) to:
- Predict optimal bromination conditions (e.g., solvent polarity, Br₂ stoichiometry) .
- Reduce experimental trials by 50% using factorial designs to isolate critical variables (e.g., temperature, reaction time) .
Case study: ICReDD’s computational-experimental feedback loop narrowed reaction conditions for similar pyridine derivatives, minimizing trial-and-error approaches .
Q. How to resolve contradictory spectral data in structural elucidation?
Answer:
- Tautomer analysis : Use crystallography to distinguish keto-amine (lactam) vs. hydroxy-pyridine tautomers. For example, intramolecular N–H⋯O hydrogen bonds stabilize the keto form in N-(3-Bromo-2-methylphenyl) derivatives .
- Dynamic NMR : Detect exchange broadening in variable-temperature studies to identify conformational flexibility .
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for ambiguous signals .
Q. What strategies mitigate low yields in functionalized derivatives (e.g., 5-Bromo-1-(4-fluorobenzyl)-4-phenyl analogs)?
Answer:
- Steric/electronic tuning : Introduce electron-withdrawing groups (e.g., 4-fluorobenzyl) to enhance bromine electrophilicity, improving reactivity .
- Solvent optimization : Replace CHCl₃ with polar aprotic solvents (e.g., DMF) to stabilize intermediates in sterically hindered systems .
- Catalysis : Screen Lewis acids (e.g., FeCl₃) to accelerate bromination kinetics for bulky substrates .
Data Contradiction & Validation
Q. How to address discrepancies between theoretical and experimental reaction yields?
Answer:
- Sensitivity analysis : Identify variables (e.g., trace moisture, oxygen sensitivity) causing deviations from computational predictions .
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect side reactions (e.g., over-bromination) not modeled in simulations .
- Statistical validation : Apply ANOVA to confirm significance of yield differences across replicates .
Q. Why might HPLC purity data conflict with NMR integration ratios?
Answer:
- Impurity masking : Non-UV-active impurities (e.g., inorganic salts) evade HPLC detection but affect NMR integration. Use mass spectrometry (MS) for full impurity profiling .
- Solvent artifacts : Residual petroleum ether (from trituration) may skew NMR baselines. Ensure complete solvent removal via high-vacuum drying .
Methodological Innovations
Q. How to design experiments for scaling up synthesis without compromising purity?
Answer:
Q. What advanced techniques validate intermolecular interactions in solid-state structures?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
